molecular formula C17H15NOS B14486994 1-(2-Methyl-3-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one CAS No. 66252-23-1

1-(2-Methyl-3-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one

Cat. No.: B14486994
CAS No.: 66252-23-1
M. Wt: 281.4 g/mol
InChI Key: UJXUXTZAHHQWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methyl-3-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one is a chemical compound belonging to the benzothiazine family Benzothiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

The synthesis of 1-(2-Methyl-3-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates. The reaction conditions often include the use of concentrated sulfuric acid to promote ring closure, resulting in the formation of the benzothiazine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Methyl-3-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methyl-3-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-3-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as calcium channels and calmodulin. By binding to these targets, the compound can modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

1-(2-Methyl-3-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one can be compared to other benzothiazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in medicinal and materials chemistry.

Properties

CAS No.

66252-23-1

Molecular Formula

C17H15NOS

Molecular Weight

281.4 g/mol

IUPAC Name

1-(2-methyl-3-phenyl-1,4-benzothiazin-4-yl)ethanone

InChI

InChI=1S/C17H15NOS/c1-12-17(14-8-4-3-5-9-14)18(13(2)19)15-10-6-7-11-16(15)20-12/h3-11H,1-2H3

InChI Key

UJXUXTZAHHQWLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C2S1)C(=O)C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.